Product packaging for 1-Hydroxy-6-nitroanthracene-9,10-dione(Cat. No.:)

1-Hydroxy-6-nitroanthracene-9,10-dione

Cat. No.: B13131051
M. Wt: 269.21 g/mol
InChI Key: RLTZFTRJTDVFBE-UHFFFAOYSA-N
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Description

Contextualization within the Anthracene-9,10-dione Class

The fundamental structure of all anthraquinones is the anthracene-9,10-dione scaffold. This core is a tricyclic aromatic system, which imparts a high degree of stability. The properties and reactivity of any specific anthraquinone (B42736) derivative are largely dictated by the nature and position of the functional groups attached to this central structure. These substituents can profoundly influence the molecule's electronic properties, color, solubility, and biological activity.

Structural Features and Core Anthraquinone Scaffold

The backbone of 1-Hydroxy-6-nitroanthracene-9,10-dione is the anthracene-9,10-dione molecule, which consists of three fused benzene (B151609) rings with two ketone groups at positions 9 and 10. This planar structure is a key characteristic of the anthraquinone class. The extended π-system of this scaffold is responsible for the characteristic color of many anthraquinone derivatives.

Table 1: General Properties of the Anthracene-9,10-dione Scaffold

PropertyValue
Molecular FormulaC₁₄H₈O₂
Molar Mass208.22 g/mol
AppearanceYellow crystalline solid
Melting Point286 °C
Boiling Point377 °C

Note: These properties are for the unsubstituted parent compound, anthracene-9,10-dione.

The addition of a hydroxyl (-OH) group at the first position and a nitro (-NO₂) group at the sixth position introduces specific modifications to the electronic and geometric landscape of the parent molecule.

Significance of Hydroxyl and Nitro Substituents in Anthraquinone Research

The presence and positioning of hydroxyl and nitro groups on the anthraquinone framework are of paramount importance in tailoring the molecule's properties for specific applications. nih.gov These functional groups are known to significantly influence the geometry and electronic characteristics of the anthraquinone system. nih.gov

The hydroxyl group at the 1-position is an electron-donating group. Its presence can increase the electron density of the aromatic system and can participate in intramolecular hydrogen bonding with the adjacent ketone group at position 9. This interaction can affect the planarity and rigidity of the molecule. The location of hydroxyl groups is known to have a significant impact on the biological properties of anthraquinones. nih.gov For instance, the number and position of these groups can influence their potential as anticancer agents by affecting intermolecular hydrogen bonding.

The nitro group at the 6-position is a strong electron-withdrawing group. This property has a substantial effect on the electronic structure of the anthraquinone core, decreasing the electron density of the aromatic rings. nih.gov The substitution of a nitro group can cause an increase in the ellipticity of certain bonds within the anthraquinone structure while decreasing it for others. nih.gov The position of the nitro group is also a critical determinant of a compound's properties. While specific research on the 6-nitro isomer is limited, studies on other nitro-substituted polycyclic aromatic hydrocarbons have shown that the position of the nitro group significantly affects their biological activities.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group in this compound creates a molecule with a unique electronic profile, which is expected to influence its reactivity, spectroscopic properties, and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7NO5 B13131051 1-Hydroxy-6-nitroanthracene-9,10-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

1-hydroxy-6-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H7NO5/c16-11-3-1-2-9-12(11)14(18)8-5-4-7(15(19)20)6-10(8)13(9)17/h1-6,16H

InChI Key

RLTZFTRJTDVFBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxy 6 Nitroanthracene 9,10 Dione

Primary Synthetic Routes to Nitro- and Hydroxyanthraquinones

The principal methods for synthesizing nitro- and hydroxyanthraquinones, which are precursors or analogs of 1-hydroxy-6-nitroanthracene-9,10-dione, revolve around electrophilic nitration and subsequent nucleophilic substitution reactions.

Nitration of Anthraquinone (B42736) Precursors and Hydroxyanthraquinones

Nitration is a fundamental process for introducing nitro groups onto the anthraquinone core. This is typically achieved using nitrating agents under controlled conditions to influence the position and degree of nitration.

The direct nitration of anthraquinone using concentrated nitric acid is a common method for producing nitroanthraquinones. google.com The reaction can be carried out isothermically at temperatures between 40°C and 70°C. google.com Using a significant excess of nitric acid, typically 6 to 100 moles per mole of anthraquinone, can improve the selectivity for mononitration. google.com For instance, treating anthraquinone with concentrated nitric acid can yield 1-nitroanthraquinone (B1630840), along with other isomers. google.com

The nitration of substituted anthraquinones, such as hydroxyanthraquinones, can also be performed. However, the conditions must be carefully controlled to avoid oxidation or polynitration, as phenolic compounds are sensitive to traditional nitrating mixtures like concentrated nitric and sulfuric acids. ias.ac.in Milder and more selective methods have been developed for the mononitration of phenolic compounds, which could be applicable to hydroxyanthraquinones. ias.ac.in

ReactantNitrating AgentConditionsMajor Product(s)
AnthraquinoneConcentrated Nitric AcidIsothermal (40-70°C)1-Nitroanthraquinone
Phenolic CompoundsSodium Nitrite (B80452) / Tetrabutylammonium Dichromate (TBAD)Neutral, aproticMononitrophenols

This table presents examples of nitration reactions relevant to the synthesis of nitroanthraquinones and related compounds.

The position of the incoming nitro group during the nitration of anthraquinone is influenced by the existing substituents on the aromatic rings. Electron-withdrawing groups, such as a nitro group, are deactivating and direct further substitution to the meta-position. wikipedia.org Conversely, electron-donating groups like hydroxyl and methyl groups are activating and direct incoming groups to the ortho and para positions. wikipedia.org

During the nitration of unsubstituted anthraquinone, a mixture of isomers is often formed. For example, nitration can lead to the formation of 1-nitroanthraquinone, as well as 1,5- and 1,8-dinitroanthraquinones. google.com The formation of byproducts is a significant consideration, and purification steps are often necessary to isolate the desired isomer. googleapis.com For instance, the nitration of anthraquinone can result in a product containing 1-nitroanthraquinone, 1,6- & 1,7-dinitroanthraquinone, and 1,5- & 1,8-dinitroanthraquinone. google.com The reaction of dinitroanthraquinones with alkaline compounds in polar aprotic solvents can lead to the formation of hydroxy-nitro-anthraquinones, but byproducts such as dihydroxy compounds can also be formed. google.com

Conversion Reactions from Nitroanthraquinones to Hydroxyanthraquinones

Hydroxyanthraquinones can be prepared from their corresponding nitroanthraquinone precursors through nucleophilic substitution reactions. google.com

A common method for converting a nitroanthraquinone to a hydroxyanthraquinone is through hydrolysis. google.com This can be a high-temperature process, for example, the hydrolysis of 1-nitroanthraquinone in water containing calcium hydroxide (B78521) or pyridine (B92270) at 190° to 200° C. google.com

An alternative process involves reacting a nitroanthraquinone with a metal salt, such as sodium formate (B1220265), potassium formate, sodium carbonate, or potassium carbonate, in a suitable reaction medium at temperatures of 80°C or higher. google.com This method offers a route to hydroxyanthraquinones under less harsh conditions than traditional high-temperature hydrolysis. google.com For example, 1,5-dinitroanthraquinone (B1294578) can be reacted with alkaline compounds like calcium oxide in a polar aprotic solvent such as N-methylpyrrolidone at temperatures around 150°C to produce 1-hydroxy-5-nitro-anthraquinone. google.com

Starting MaterialReagentsConditionsProduct
1-NitroanthraquinoneWater, Calcium Hydroxide or Pyridine190-200°C1-Hydroxyanthraquinone (B86950)
NitroanthraquinoneSodium Formate, Dimethylacetamide95-145°CHydroxyanthraquinone
1,5-DinitroanthraquinoneCalcium Oxide, N-methylpyrrolidone150°C for 2 hours1-Hydroxy-5-nitro-anthraquinone

This table illustrates various methods for the conversion of nitroanthraquinones to hydroxyanthraquinones.

Alternative Synthetic Approaches and Functional Group Interconversions

While direct nitration and subsequent hydrolysis are primary routes, other synthetic strategies can be employed. These can include the use of different starting materials or functional group interconversions at various stages of the synthesis. For instance, the synthesis of substituted 1-hydroxyanthraquinones can be achieved through Suzuki-Miyaura cross-coupling reactions of halogenated 1-hydroxyanthraquinones with arylboronic acids. nih.gov This highlights the potential for building the desired substitution pattern through carbon-carbon bond-forming reactions on a pre-existing hydroxyanthraquinone scaffold.

Methods Involving Pre-nitrated Intermediates

A primary strategy for the synthesis of hydroxynitroanthraquinones involves the use of intermediates that have been nitrated in an earlier step. This approach typically begins with the nitration of the parent anthraquinone molecule, followed by subsequent reactions to introduce the hydroxyl group.

The initial step often involves the synthesis of 1-nitroanthraquinone. This can be achieved by reacting anthraquinone with a nitrating agent. semanticscholar.org For instance, treating anthraquinone with 98% nitric acid can yield 1-nitroanthraquinone. prepchem.com A described method involves introducing 20g of anthraquinone into 100 ml of 98% HNO3 at 0°C, followed by nitration at 10°C for 20 minutes to produce 1-nitroanthraquinone. prepchem.com

Once a dinitroanthraquinone precursor is obtained, one of the nitro groups can be selectively converted into a hydroxyl group. A process for preparing 1-hydroxy-5-nitroanthraquinone from 1,5-dinitroanthraquinone, or 1-hydroxy-8-nitroanthraquinone from 1,8-dinitroanthraquinone, involves reacting the dinitro compound with an alkaline substance in a polar aprotic solvent. google.com The reaction is typically conducted at temperatures between 100-200°C. google.com This method is noted for producing very pure products with minimal formation of dihydroxy by-products. google.com

The table below summarizes various conditions for the synthesis of 1-hydroxy-5-nitroanthraquinone from 1,5-dinitroanthraquinone. google.com

Alkaline CompoundSolventTemperature (°C)Reaction Time (hours)
Calcium Oxide (CaO)N-methylpyrrolidone1502
Potassium Carbonate (K₂CO₃)Dimethylformamide1506
Potassium Hydroxide (KOH)Sulfolane1500.25
Magnesium Oxide (MgO)N-methylpyrrolidone1753

Strategies for Hydroxyl and Nitro Group Introduction and Functionalization

The introduction and functionalization of hydroxyl and nitro groups on the anthraquinone ring are governed by the electronic effects these substituents exert on the aromatic system.

Nitro Group Introduction: The nitro group is typically introduced via electrophilic aromatic substitution. The nitration of anthraquinone with a mixture of nitric and sulfuric acids primarily yields 1-nitroanthraquinone, along with smaller amounts of dinitroanthraquinones. google.com The nitro group is an electron-withdrawing group that deactivates the benzene (B151609) ring towards further electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. quora.com

Hydroxyl Group Introduction: A common method for introducing a hydroxyl group is through the conversion of a pre-existing nitro group. Nitroanthraquinones can be reacted with metal salts such as sodium formate or potassium formate in a polar aprotic solvent like dimethylformamide or dimethylacetamide at temperatures ranging from 80°C to 150°C to yield the corresponding hydroxyanthraquinones. google.com

Functionalization: The presence of hydroxyl and nitro groups influences subsequent functionalization reactions. The hydroxyl group is an electron-donating group that activates the ring, directing further electrophilic substitution to the ortho and para positions. quora.com Conversely, the electron-withdrawing nature of the nitro group deactivates the ring. quora.com These directing effects are crucial for the selective synthesis of polysubstituted anthraquinone derivatives.

Synthesis of Structurally Related Anthracene-9,10-dione Derivatives

The core structure of anthraquinone is a versatile scaffold for the synthesis of a wide array of derivatives with diverse functionalities. colab.wsnih.gov

Functionalization of the Anthraquinone Core

Various methods have been developed to modify the anthraquinone skeleton, enabling the synthesis of complex molecules. nih.gov

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds. For example, 2- or 4-arylated 1-hydroxyanthraquinones have been prepared by coupling 1-hydroxy-2-bromoanthraquinone or 1-hydroxy-4-iodoanthraquinone with various arylboronic acids. nih.gov This method provides a convenient route to a diverse range of aryl-substituted 1-hydroxyanthraquinone derivatives. nih.gov

Mannich Reaction: This reaction allows for the formation of C-C bonds through aminoalkylation. It is typically effective for anthraquinones that contain strong activating substituents. For instance, the natural anthraquinone emodin (B1671224) has been used to synthesize a series of derivatives bearing an aminoalkyl substituent at the 2-position. colab.ws

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): In some cases, a hydrogen atom on the anthraquinone core can be directly substituted. For example, 1,4-dihydroxy-2-nitroanthracene-9,10-dione (B3838111) reacts with acetoacetic ester under mild conditions to afford the corresponding C-substituted product, although yields may be low. colab.ws

Introduction of Diverse Functional Groups (e.g., C-C, C-N, C-O, C-S bonds)

The introduction of various functional groups onto the anthraquinone framework is essential for tailoring its properties for specific applications.

C-C Bonds: As mentioned, Suzuki-Miyaura and Mannich reactions are effective methods for forming carbon-carbon bonds. colab.wsnih.gov

C-N and C-O Bonds: Anthraquinone derivatives functionalized with amide, alkylamino, arylamino, and alkoxy groups can be synthesized from precursors bearing reactive sites like halogen atoms or hydroxy groups. nih.gov For instance, 1-aminoanthraquinone (B167232) is synthesized industrially via the ammonolysis of 1-nitroanthraquinone, where the nitro group is replaced by an amino group. mdpi.com

Halogenation: Selective bromination of the anthraquinone core serves as a key step for further functionalization. For example, a selective and efficient four-step process starting from 9,10-dibromoanthracene (B139309) has been developed to prepare 2,9,10-tribromoanthracene-1,4-dione. researchgate.netnih.gov This brominated derivative can then serve as a precursor for other functionalized compounds. researchgate.netnih.gov

The table below provides examples of reactions used to introduce diverse functional groups onto the anthraquinone core.

Bond TypeReactionPrecursor ExampleProduct Example
C-CSuzuki-Miyaura Coupling1-Hydroxy-4-iodoanthraquinone1-Hydroxy-4-arylanthraquinone nih.gov
C-CMannich ReactionEmodin (a hydroxyanthraquinone)2-Aminoalkyl emodin derivative colab.ws
C-NAmmonolysis1-Nitroanthraquinone1-Aminoanthraquinone mdpi.com
C-BrBromination9,10-Dibromoanthracene2,9,10-Tribromoanthracene-1,4-dione nih.gov

Derivatization for Specific Research Applications

The targeted derivatization of the anthraquinone scaffold has led to the development of compounds with significant biological activities.

Anticancer Agents: A series of 1,2-, 1,4-disubstituted, and 1,2,4-trisubstituted 1-hydroxyanthraquinones have been synthesized and evaluated for their anticancer efficacy. nih.gov The introduction of various aryl substituents via Suzuki-Miyaura coupling led to compounds with potent cytotoxicity against human glioblastoma, prostate cancer, and breast cancer cells. nih.gov The antitumor activity was found to be dependent on the nature and position of the substituent. nih.gov

Anti-trypanosomal Agents: Phenoxy-1,4-anthraquinone derivatives have shown promising activity against Trypanosoma and Leishmania species. nih.gov Brominated anthraquinones, such as 2,9,10-tribromoanthracene-1,4-dione, are valuable precursors for synthesizing these phenoxy derivatives, which are otherwise difficult to prepare. nih.gov

Mechanistic Aspects of Synthesis and Functionalization

Understanding the mechanisms of synthetic and functionalization reactions is crucial for optimizing reaction conditions and predicting outcomes.

Electrophilic Aromatic Substitution: The introduction of a nitro group onto the anthraquinone ring proceeds via a standard electrophilic aromatic substitution mechanism. The electron-withdrawing nature of the carbonyl groups directs the incoming nitronium ion (NO₂⁺) primarily to the alpha-positions (1, 4, 5, 8).

Photochemical Reactions: Certain nitro-substituted anthracenes undergo photochemical reactions. Upon light irradiation, a nitro group positioned with steric hindrance can rearrange to a nitrite. This is followed by the breaking of the N-O bond to form a nitroso radical and an oxygen-centered radical within the anthracene (B1667546) moiety. nih.gov The subsequent rearrangement can lead to the formation of an anthraquinone product. nih.gov

Cross-Coupling Mechanisms: The mechanism for some cross-coupling reactions on the anthraquinone core involves ortho-C-H activation. For example, the rhodium-catalyzed double alkynylation of 1,5-dichloroanthracene-9,10-dione is proposed to proceed via electrophilic aromatic substitution of a hydrogen atom by the metal complex, with the carbonyl groups acting as directing groups. colab.ws

Electrophilic Aromatic Substitution in Anthraquinone Systems

Electrophilic aromatic substitution (SEAr) is a foundational method for introducing functional groups onto the anthraquinone core. The reaction's outcome is heavily influenced by the directing effects of existing substituents. The anthraquinone structure itself is electron-deficient due to the two electron-withdrawing carbonyl groups, which deactivates the rings towards electrophilic attack. However, the presence of electron-donating groups, such as a hydroxyl (-OH) group, can overcome this deactivation and direct incoming electrophiles.

In the case of a precursor like 1-hydroxyanthracene-9,10-dione, the hydroxyl group is a powerful activating substituent. It directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org This means that nitration of 1-hydroxyanthracene-9,10-dione would be expected to yield primarily 2-nitro and 4-nitro isomers. Indeed, photochemical irradiation of 1-hydroxyanthraquinone in the presence of sodium sulphite leads to substitution at the 2- and 4-positions. rsc.org

To synthesize the target compound, this compound, an electrophilic nitration would typically be performed on a precursor where the 6-position is activated. The directing influence of substituents on the anthraquinone nucleus is paramount in achieving the desired regiochemistry.

Directing Effects of Substituents in Electrophilic Aromatic Substitution on Anthraquinones
SubstituentTypeDirecting EffectInfluence on Reactivity
-OH (Hydroxyl)ActivatingOrtho, Para-directingIncreases electron density of the ring, facilitating electrophilic attack.
-NO₂ (Nitro)DeactivatingMeta-directingStrongly withdraws electron density, making the ring less susceptible to electrophilic attack.
-C=O (Carbonyl)DeactivatingMeta-directingWithdraws electron density from the aromatic system.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a key pathway for modifying this compound, particularly by targeting the nitro group or other potential leaving groups. The SNAr mechanism is highly favored on aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group. libretexts.orgnih.gov

The nitro group in the 6-position strongly activates the anthraquinone ring for nucleophilic attack. This allows the nitro group itself to be displaced by a variety of nucleophiles, or it can facilitate the displacement of other leaving groups (like halides) from the ring. libretexts.orgck12.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose stability is enhanced by the electron-withdrawing nature of the nitro and carbonyl groups. libretexts.org

Research on related compounds, such as 1-nitro-4-chloroanthraquinone, demonstrates the principles of these reactions. In this model system, phenolate (B1203915) anions preferentially substitute the chlorine atom, whereas thiophenolate anions predominantly replace the nitro group. researchgate.net This selectivity highlights how the nature of the incoming nucleophile can determine the reaction's outcome. Furthermore, processes have been developed to convert nitroanthraquinones to their corresponding hydroxyanthraquinones by reacting them with metal salts like sodium formate in polar aprotic solvents, demonstrating a practical application of nucleophilic substitution where the nitro group is replaced by a hydroxyl group precursor. google.com

Examples of Nucleophilic Substitution on Nitroanthraquinone Systems
SubstrateNucleophileMajor ProductKey Finding
1-Nitro-4-chloroanthraquinonePhenolate Anions1-Nitro-4-phenoxyanthraquinoneSubstitution of the chlorine atom is favored. researchgate.net
1-Nitro-4-chloroanthraquinoneThiophenolate Anion1-Thiophenoxy-4-chloroanthraquinoneSubstitution of the nitro group is favored. researchgate.net
1,5-DinitroanthraquinonePotassium Formate in DMF1,5-DihydroxyanthraquinoneThe nitro groups are replaced by hydroxyl groups. google.com
1-NitroanthraquinoneSodium Formate in DMF1-HydroxyanthraquinoneThe nitro group is replaced by a hydroxyl group. google.com

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 6 Nitroanthracene 9,10 Dione

Vibrational Spectroscopy for Molecular Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding arrangements within a molecule.

The infrared spectrum of 1-Hydroxy-6-nitroanthracene-9,10-dione is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups. While a definitive experimental spectrum for this specific compound is not widely available, data from analogous compounds such as 1-hydroxyanthraquinone (B86950) and 1-nitroanthraquinone (B1630840) allow for a detailed prediction of its key IR features.

The presence of the hydroxyl (-OH) group is anticipated to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is indicative of intermolecular hydrogen bonding. The C-O stretching vibration of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.

The two carbonyl (C=O) groups of the anthraquinone (B42736) core will produce strong absorption bands in the region of 1600-1700 cm⁻¹. The exact position of these bands can be influenced by the electronic effects of the substituents. The nitro (-NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch typically observed between 1500-1560 cm⁻¹ and a symmetric stretch appearing in the 1335-1385 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch 3200-3600 Broad, Medium-Strong
Aromatic C-H Stretch 3000-3100 Medium-Weak
C=O Stretch 1630-1680 Strong
Asymmetric NO₂ Stretch 1500-1560 Strong
Aromatic C=C Stretch 1400-1600 Medium-Strong
Symmetric NO₂ Stretch 1335-1385 Strong

Raman spectroscopy provides complementary information to IR spectroscopy, with different selection rules governing the activity of vibrational modes. For this compound, the Raman spectrum is expected to be rich in detail, particularly concerning the vibrations of the aromatic rings and the nitro group. nsf.govnih.gov

The symmetric stretching vibration of the nitro group, which is often strong in the Raman spectrum, is anticipated to be a prominent feature. The fused ring system of the anthraquinone core will give rise to a series of characteristic bands, often referred to as fingerprint vibrations, in the lower frequency region (below 1000 cm⁻¹). nsf.gov The carbonyl stretching vibrations are also expected to be Raman active. In some related nitroaromatic compounds, bands in the range of 650-900 cm⁻¹ have been assigned to out-of-plane normal modes. researchgate.net

The vibrational modes of the carbonyl (C=O) and nitro (NO₂) groups are particularly informative in the spectroscopic analysis of this compound. The positions of the C=O stretching bands in the IR spectrum are sensitive to the electronic environment. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the anthraquinone skeleton will influence the electron density at the carbonyl carbons and thus affect their vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to show a set of distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and nitro substituents. The electron-donating hydroxyl group will shield the protons on its ring, causing them to resonate at a relatively higher field (lower ppm values) compared to the unsubstituted anthraquinone. Conversely, the electron-withdrawing nitro group will deshield the protons on its ring, shifting their signals to a lower field (higher ppm values).

The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration due to hydrogen bonding. The aromatic protons will exhibit complex splitting patterns (e.g., doublets, triplets, or doublets of doublets) due to spin-spin coupling with neighboring protons.

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (Ring with -OH) 7.0 - 7.8 m
Aromatic Protons (Ring with -NO₂) 7.9 - 8.5 m
Hydroxyl Proton Variable br s

(m = multiplet, br s = broad singlet)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carbons bearing the substituents.

The two carbonyl carbons are expected to resonate at the lowest field, typically in the range of 180-190 ppm. researchgate.net The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon atom attached to the hydroxyl group (C-1) will be shifted to a lower field, while the carbons ortho and para to it will be shifted to a higher field due to the electron-donating effect. The carbon atom attached to the nitro group (C-6) will also be shifted to a lower field, and the other carbons on that ring will be deshielded.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C9, C10) 180 - 190
C1 (bearing -OH) 155 - 165
C6 (bearing -NO₂) 145 - 155

Electronic Absorption and Emission Spectroscopy

The electronic and photophysical properties of this compound are primarily investigated using UV-Visible and fluorescence spectroscopy. These techniques probe the transitions between electronic energy levels within the molecule.

UV-Visible (UV-Vis) Absorption Characteristics

The UV-Vis spectrum of an anthraquinone derivative is characterized by its core chromophore, which is the 9,10-anthracenedione structure. Generally, the spectra of anthraquinones display multiple absorption bands in the UV-A and visible regions. These typically include four π→π* absorption bands between 220–350 nm and a weaker, longer-wavelength n→π* absorption band near 400 nm. nih.gov

The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the anthraquinone skeleton. nih.gov For this compound, the spectrum is a composite of the effects from both the hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group at the 1-position, an electron-donating group, typically induces a significant bathochromic (red) shift in the absorption bands due to the extension of the conjugated π-system, partly through the formation of an intramolecular hydrogen bond with the adjacent carbonyl oxygen. nih.gov Conversely, the electron-withdrawing nitro group at the 6-position is expected to modulate the electronic transitions, though its effect on the absorption maximum can be less pronounced than that of substituents on the same ring as the hydroxyl group.

CompoundKey SubstituentsReported/Expected λmax (nm)Reference/Rationale
9,10-Anthracenedione(Parent Compound)~325Characteristic π→π* transition
1-Hydroxyanthracene-9,10-dione1-OH~405 nist.govresearchgate.net Bathochromic shift from -OH group and H-bonding
1-Nitroanthracene-9,10-dione1-NO₂~330 nist.gov Minor shift from -NO₂ group
This compound1-OH, 6-NO₂~410-420 (Predicted)Dominant effect of 1-OH group with minor modulation by 6-NO₂

Analysis of π→π Transitions and Nitro Group Influence on Absorption Spectra*

The absorption bands observed in the 220-350 nm region for anthraquinones are assigned to π→π* electronic transitions within the aromatic system. nih.gov The introduction of a hydroxyl group at the 1-position enhances the electron density of the aromatic rings, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy photons and a shift of the π→π* transition to a longer wavelength. nih.gov

Photophysical Property Investigations

The photophysical properties, such as fluorescence and phosphorescence, are determined by the pathways through which the molecule dissipates energy after electronic excitation. Anthraquinone itself is known to have a high triplet quantum yield due to efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁). researchgate.net

The presence of substituents dramatically alters these properties. The 1-hydroxy group, through the formation of an intramolecular hydrogen bond, creates a new relaxation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This process is often associated with a large Stokes shift and can lead to dual fluorescence in some derivatives. However, many hydroxyanthraquinones are weak emitters. nih.gov The nitro group is well-known for its ability to quench fluorescence through efficient ISC or other non-radiative decay pathways. Therefore, it is anticipated that this compound would be a weak emitter, with its excited state energy being rapidly dissipated through non-radiative decay channels, potentially including efficient population of the triplet state.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₁₄H₇NO₅, Molecular Weight: 269.21 g/mol ), the electron ionization mass spectrum (EI-MS) is expected to show a distinct molecular ion peak [M]⁺ at m/z 269.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways based on the known behavior of anthraquinones, aromatic nitro compounds, and phenols.

Loss of Nitrogen Dioxide: A common fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ molecule (46 Da). This would produce a significant fragment ion at m/z 223.

Sequential Loss of Carbon Monoxide: The anthraquinone core is characterized by the sequential loss of two carbonyl (CO) groups (28 Da each). This is a hallmark fragmentation for quinone structures.

Combined Fragmentation Pathways: The fragmentation will likely involve combinations of these losses. For instance, the molecular ion could first lose NO₂ (m/z 223), followed by the loss of a CO group to yield a fragment at m/z 195, and a subsequent loss of another CO group to give a fragment at m/z 167. Another pathway could involve the loss of NO followed by CO.

Predicted m/zProposed Fragment IonNeutral Loss
269[M]⁺ (Molecular Ion)-
239[M - NO]⁺NO (30 Da)
223[M - NO₂]⁺NO₂ (46 Da)
211[M - NO - CO]⁺NO + CO (58 Da)
195[M - NO₂ - CO]⁺NO₂ + CO (74 Da)
167[M - NO₂ - 2CO]⁺NO₂ + 2CO (102 Da)

This predicted pattern is inferred from the fragmentation of related structures like 1-nitroanthraquinone, which shows losses of NO₂ and CO, and 1-hydroxyanthraquinone, which primarily shows the loss of CO. nist.govnih.govnist.gov

Crystallographic Studies and Molecular Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It also reveals how molecules pack in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding and π-π stacking.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the parent compound, 9,10-Anthracenedione, are presented below.

Illustrative Crystallographic Data for 9,10-Anthracenedione
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a (Å)15.810
b (Å)3.942
c (Å)7.865
β (°)102.43
Volume (ų)478.4
Z (Molecules per unit cell)2

Data sourced from the Cambridge Crystallographic Data Centre, entry: ANTHQU01. nih.gov This data is for the parent anthraquinone and serves as an example.

Investigation of Planarity and Conformation of the Anthraquinone Ring System

The anthraquinone framework, a tricyclic aromatic system, is inherently predisposed to a planar conformation due to the extensive π-conjugation across the rings. Theoretical and experimental studies on various substituted anthraquinones consistently support this planar geometry in the ground state. psu.eduresearchgate.net Computational chemistry techniques, such as those employing density-functional theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been instrumental in optimizing the ground-state geometries of these molecules and have largely confirmed their planarity. uclouvain.be

While direct crystallographic data for this compound is not extensively available in the cited literature, the foundational structure of anthraquinone provides a reliable model. The rigid anthracene (B1667546) core, with two ketone groups, allows for the absorption of light at specific wavelengths, a property intrinsically linked to its planar structure. researchgate.net

Investigations into similarly substituted anthraquinones have shown that the planar structures correspond to the deepest local minima in energy calculations. researchgate.net For instance, studies on hydroxy- and methoxy-substituted anthraquinones have found their ground state geometries to be planar. psu.edu It is important to note that certain semi-empirical computational methods, like AM1, have sometimes been found to incorrectly predict a break in the planarity of the anthraquinone moiety. uclouvain.be However, higher-level theoretical calculations generally correct this, reinforcing the planar model. uclouvain.be

The planarity of the anthraquinone ring system in substituted derivatives is a critical factor influencing their electronic properties, including their absorption spectra. psu.eduresearchgate.net The π-systems of the fused rings create a large chromophore, and maintaining planarity is essential for the delocalization of electrons that gives rise to its characteristic color.

Below is a representative table of selected bond lengths and angles for a generalized planar anthraquinone system, derived from computational studies of related molecules. These values illustrate the typical geometry that maintains the planarity of the core structure.

Parameter Atom Pair/Triplet Typical Value
Bond Length C=O~1.22 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (between rings)~1.48 Å
Bond Angle C-C-C (in rings)~120°
C-C=O~120°
Dihedral Angle Across the ring system~0°

Reactivity and Mechanistic Investigations of 1 Hydroxy 6 Nitroanthracene 9,10 Dione

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of 1-Hydroxy-6-nitroanthracene-9,10-dione are dictated by the presence of two primary redox-active centers: the quinone system and the nitro group. The interplay between these functionalities, influenced by the hydroxyl substituent and the surrounding medium, governs its redox chemistry.

The structure of this compound contains both a quinone moiety and a nitroaromatic group, both of which are capable of undergoing redox cycling. This process involves the enzymatic or chemical reduction of the compound to form a radical intermediate, which can then be re-oxidized by molecular oxygen to regenerate the parent compound while producing superoxide (B77818) radicals. imrpress.com

In biological systems, enzymes such as NADPH:cytochrome P-450 reductase can catalyze the one-electron reduction of the quinone and nitro groups. mdpi.com The resulting semiquinone or nitro anion radicals can transfer an electron to molecular oxygen (O₂), creating a superoxide anion radical (O₂⁻•) and regenerating the original molecule. imrpress.comnih.gov This futile cycle can be repeated, leading to the continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals. nih.govresearchgate.net This process is oxygen-dependent and can contribute to oxidative stress within cells. mdpi.com The redox cycling of quinones is an energetically favorable reaction that can inhibit the enzymes mediating the process. nih.gov

The general mechanism for the redox cycling of a quinone (Q) is as follows:

Reduction: Q + e⁻ → Q⁻• (semiquinone radical)

Oxidation: Q⁻• + O₂ → Q + O₂⁻•

Similarly, for the nitro group (ArNO₂):

Reduction: ArNO₂ + e⁻ → ArNO₂⁻• (nitro anion radical)

Oxidation: ArNO₂⁻• + O₂ → ArNO₂ + O₂⁻•

The continuous production of superoxide can lead to a cascade of oxidative damage to cellular components. mdpi.com

The electrochemical reduction of anthraquinone (B42736) derivatives in non-aqueous media typically occurs in two successive one-electron steps. researchgate.net For this compound, both the quinone and the nitro group are electroactive and will undergo reduction.

The quinone moiety is first reduced to a radical anion (semiquinone) and then to a dianion. nih.gov These two reduction steps are often observed as two distinct waves in cyclic voltammetry. researchgate.net

Step 1: AQ → AQ⁻• (Formation of semiquinone radical anion)

Step 2: AQ⁻• → AQ²⁻ (Formation of quinone dianion)

The redox potential of this compound is significantly influenced by its substituents—the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH)—as well as the properties of the medium. electrochemsci.org

Influence of Substituents:

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group decreases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the anthraquinone system. sdu.dk This makes the molecule easier to reduce, resulting in a positive shift (less negative) of the redox potential compared to unsubstituted anthraquinone. jcesr.org

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group, which tends to increase the LUMO energy and thus shifts the redox potential to more negative values. sdu.dknih.gov However, the hydroxyl group can also form intramolecular hydrogen bonds with the adjacent carbonyl oxygen, which can stabilize the reduced species (radical anion and dianion) and shift the reduction potential to less negative values. researchgate.net The final redox potential is a result of the combined electronic effects of both the nitro and hydroxyl groups. sdu.dknih.gov

Influence of the Medium:

Solvent: The polarity of the solvent and its ability to form hydrogen bonds can affect the stability of the charged species formed during reduction. electrochemsci.org Polar solvents can stabilize the radical anion and dianion, influencing the redox potential.

Additives: The presence of proton donors (e.g., water, alcohols, phenols) in the medium can lead to the protonation of the reduced species. nih.gov This can cause the two separate one-electron reduction waves to merge into a single two-electron wave at a more positive potential. nih.gov Cations from the supporting electrolyte can also form ion pairs with the negatively charged reduced species, which stabilizes them and shifts the reduction potentials to more positive values. researchgate.net

The table below illustrates the general effect of substituent types on the redox potential of the anthraquinone core.

Substituent TypeExampleEffect on LUMO EnergyEffect on Redox Potential (E°)
Electron-Withdrawing-NO₂, -CNDecreasesShifts to more positive values sdu.dk
Electron-Donating-OH, -NH₂IncreasesShifts to more negative values sdu.dk

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of species generated at an electrode surface. nih.govjku.at This technique is invaluable for identifying and characterizing the transient intermediates, such as radical anions and dianions, formed during the reduction of anthraquinone derivatives.

When a potential is applied to reduce this compound, changes in the UV-Vis absorption spectrum can be monitored in real-time. The formation of the semiquinone radical anion (AQ⁻•) and the subsequent dianion (AQ²⁻) are associated with the appearance of new, characteristic absorption bands, often in the visible and near-infrared regions. nih.gov These spectral changes provide direct evidence for the proposed electrochemical reduction mechanisms. jku.at

For example, in a typical experiment, the initial spectrum of the neutral molecule disappears and is replaced by the spectrum of the radical anion upon the first reduction. As the potential is made more negative to initiate the second reduction, the spectrum of the radical anion is replaced by that of the dianion. jku.at These studies allow for a detailed understanding of the electronic structure of the reduced species.

Photochemical Transformations and Photo-induced Processes

The photochemical behavior of this compound is influenced by the nitro group's position on the aromatic ring system. Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) undergo photochemical reactions upon exposure to sunlight. nih.gov For 9-nitroanthracene-like molecules, where the nitro group is forced into a perpendicular orientation relative to the aromatic rings due to steric hindrance, the primary photochemical pathway involves a nitro-to-nitrite rearrangement. nih.gov

Upon absorption of UV light, the excited nitro group rearranges to a nitrite (B80452) intermediate, which then cleaves to form a phenoxy radical and a nitrogen monoxide (NO•) radical. nih.gov The phenoxy radical can then undergo further rearrangements. This mechanism is distinct from the photo-oxidation of the aromatic rings that is often seen in Nitro-PAHs where the nitro group is co-planar with the rings. nih.gov

While specific studies on this compound are not widely available, the photodegradation of related nitroanthracene compounds provides a likely model. For instance, the photolysis of 9-methyl-10-nitroanthracene (B1615634) results in the formation of 9-methyl-9-nitroso-anthracene-10-one and, upon prolonged irradiation, 9,10-anthraquinone. nih.gov

A plausible set of photoproducts for this compound could include derivatives where the nitro group is reduced or replaced, as well as products of ring cleavage.

Formation of Reactive Intermediates

The reactivity of this compound, particularly under photolytic conditions, is characterized by the formation of several transient reactive intermediates. Upon absorption of light energy, nitro-anthracene derivatives can be promoted to an excited singlet state, which may then undergo intersystem crossing to a more stable excited triplet state. nih.gov For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) where the nitro group is sterically hindered and oriented perpendicular to the aromatic rings, this excited state is prone to rearrangement. nih.gov

A key mechanistic step is the transformation of the nitro group into a nitrite intermediate (nitro-nitrite rearrangement). nih.gov The subsequent cleavage of the weak N-O bond in the nitrite group leads to the formation of a nitric oxide radical (•NO) and an oxygen-centered phenoxy radical located on the anthracene (B1667546) core. nih.gov This phenoxy radical can then rearrange to form a more stable carbon-centered radical within the aromatic ring system. nih.gov

In analogous compounds like 1-hydroxy-5-nitroanthraquinone, the nitro group can also participate in redox cycling. This process involves the transfer of electrons to molecular oxygen, resulting in the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻•) and hydrogen peroxide (H₂O₂). This generation of ROS is a crucial aspect of the compound's reactivity and its interactions in biological systems.

The proposed pathway for the formation of key radical intermediates is summarized below:

Initial State Energy Input Intermediate Species Mechanism
Ground State MoleculeLight (hν)Excited Singlet/Triplet StatePhotoexcitation
Excited Triplet State-Nitrite IntermediateNitro-Nitrite Rearrangement
Nitrite Intermediate-Phenoxy Radical + •NOHomolytic N-O Bond Cleavage
Ground State MoleculeRedox CyclingSuperoxide Radical (O₂⁻•)Electron transfer to O₂

Influence of Environmental Conditions and Solvent on Photoreactivity

The photoreactivity of anthraquinone derivatives is significantly modulated by environmental factors such as the presence of oxygen and the nature of the solvent. For the parent compound, anthracene-9,10-dione, irradiation in deoxygenated sulfuric acid leads to different product distributions and reaction rates compared to when oxygen is present. rsc.org This suggests that the presence of oxygen can influence the fate of the reactive intermediates formed upon irradiation.

In studies of 9-methyl-10-nitroanthracene, the photoreaction proceeds in solvents like chloroform (B151607) (CHCl₃) and deuterated chloroform (CDCl₃). nih.gov The choice of solvent can affect the stability and lifetime of the excited states and radical intermediates, thereby influencing the reaction pathway and product yields. While specific studies on the influence of various solvents on this compound are not detailed in the available literature, the general principles of solvent polarity and hydrogen-bonding capability are expected to play a role. Polar solvents might stabilize charged intermediates, whereas non-polar solvents might favor radical pathways.

The pH of the medium can also be a critical factor. For instance, the formation of naphthoquinones and anthraquinones through carbonyl-hydroquinone reactions occurs within a wide pH range, indicating that the reactivity of the core structure can be sustained under both acidic and basic conditions. nih.gov

Chemical Reactivity and Transformation Pathways

Oxidation Reactions

The anthraquinone scaffold is redox-active. Anthraquinones can undergo reversible redox reactions, where the ketone groups are reduced to form hydroquinones. numberanalytics.com The nitro group in this compound introduces significant oxidative reactivity. Through a process of redox cycling, the nitro group can accept an electron to form a nitro anion radical, which then transfers this electron to molecular oxygen to generate a superoxide radical, regenerating the parent nitro compound. This catalytic cycle can lead to the accumulation of reactive oxygen species, inducing oxidative stress in its environment.

Rearrangement Reactions (e.g., nitro-nitrite rearrangement)

A principal transformation pathway for this compound, particularly under photochemical stimulation, is the nitro-nitrite rearrangement. This intramolecular reaction is a hallmark of nitroaromatic compounds with sterically hindered nitro groups. nih.gov

The process is initiated by the molecule's transition to an excited triplet state upon light absorption. In this state, the nitro group rearranges to a more reactive nitrite form (-ONO). nih.govresearchgate.net This nitrite intermediate is unstable and undergoes homolytic cleavage of the O-N bond. This cleavage yields a phenoxy-type radical on the anthraquinone skeleton and a nitric oxide radical (•NO). nih.gov The nitric oxide radical can then recombine with the carbon-centered radical (formed after rearrangement of the initial phenoxy radical) at a different position on the ring. nih.gov In the case of 9-nitroanthracene, this recombination ultimately leads to the formation of 9,10-anthraquinone as the major photoproduct. nih.gov For substituted nitroanthracenes, this pathway can lead to the formation of relatively stable nitroso ketone intermediates. nih.gov

Reactivity of Carbonyl Groups in Anthraquinones

The two carbonyl groups at the 9 and 10 positions are central to the chemical identity and reactivity of the anthraquinone core. researchgate.net These groups are part of a conjugated system, which influences their chemical behavior. numberanalytics.com

Anthraquinones are generally stable; however, the carbonyl groups can undergo reactions under specific conditions. For example, treatment with a strong base, such as a butoxide-water reagent, can lead to the cleavage of the anthraquinone ring system, yielding benzoic and/or phthalic acid derivatives. rsc.org The carbonyl groups also play a role in the formation of the anthraquinone structure itself, which can be synthesized via reactions involving reactive carbonyls and hydroquinones or benzoquinones. nih.govresearchgate.net While they are less reactive to nucleophilic addition than non-conjugated ketones, they are fundamental to the redox cycling capabilities of the molecule. numberanalytics.com

Intermolecular Interactions and Complex Formation

The planar, polycyclic aromatic structure of this compound, combined with its functional groups, facilitates various intermolecular interactions. The planar anthraquinone core is capable of engaging in π-π stacking interactions with other aromatic systems.

This structural feature is particularly important for its ability to interact with biological macromolecules. For instance, substituted 1-hydroxyanthraquinones are known to act as DNA intercalating agents. nih.gov The flat aromatic ring system can insert itself between the base pairs of the DNA double helix. Docking studies and experimental evidence with similar 4-aryl-1-hydroxyanthraquinones confirm an intercalative mode of binding with DNA topoisomerase. nih.gov

Interaction Mechanisms with Deoxyribonucleic Acid (DNA)

The interaction of anthraquinone derivatives with DNA is a widely studied area, with mechanisms that can be broadly categorized into intercalation and redox-mediated modifications. The planar structure of this compound is a key determinant for its mode of DNA binding.

Intercalation: The flat, polycyclic aromatic core of the anthraquinone skeleton allows it to insert itself between the base pairs of the DNA double helix. This mode of binding, known as intercalation, is a common mechanism for many anthraquinone derivatives. nih.govmdpi.com Docking studies of similarly substituted 1-hydroxyanthraquinones indicate an intercalative mode of binding with DNA topoisomerase. nih.gov The binding affinity can be quantified by the binding constant (Kb), and while data for this compound is not specified, values for related compounds illustrate the typical strength of these interactions. For example, ruthenium complexes featuring 1-hydroxy-9,10-anthraquinone bind to DNA with constants in the order of 105 M-1. mdpi.com

Redox-Mediated Modifications: The presence of the nitro (-NO₂) group introduces a significant potential for redox activity. The nitro group can undergo redox cycling, a process involving the transfer of electrons to molecular oxygen to generate reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). These highly reactive species can then induce oxidative stress and lead to modifications and damage to the DNA structure. This mechanism is central to the biological activity of analogous compounds like 1-hydroxy-5-nitroanthraquinone. vulcanchem.com DNA-mediated charge transport studies show that redox-active reporters like anthraquinones, when tethered to DNA, can be electrochemically reduced through the DNA π-stack, a process that is highly sensitive to the integrity of the base pair stack. nih.gov

Comparative DNA Binding Constants of Anthraquinone Derivatives

CompoundDNA TypeBinding Constant (Kb) (M-1)Interaction Mode
1,5-di(piperazin-1-yl)anthracene-9,10-dioneCalf Thymus DNA1.54 x 105 (Spectroscopic)Groove Binding
1,5-di(piperazin-1-yl)anthracene-9,10-dioneCalf Thymus DNA1.94 x 105 (Electrochemical)Intercalation
N-2DEA (anthraquinone derivative)Human Telomeric G-quadruplex4.8 x 106External Groove Binding
N-1DEA (anthraquinone derivative)Human Telomeric G-quadruplex7.6 x 105External Groove Binding
trans-[Ru(HQ)(PPh3)2(bipy)]PF6 (HQ = 1-hydroxy-9,10-anthraquinone)DNA6.93 x 105Intercalation / Electrostatic
cis-[RuCl2(HQ)(dppb)] (HQ = 1-hydroxy-9,10-anthraquinone)DNA1.60 x 105Intercalation / Electrostatic

Interactions with Proteins and other Biomolecules

The chemical functionalities of this compound also facilitate interactions with proteins and other biomolecules through various binding and modification mechanisms.

Chemical Binding and Modification: Anthraquinone derivatives are known to interact with various proteins, with DNA topoisomerases being a notable target for some analogues. nih.gov The binding can occur through a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. Furthermore, the redox capabilities conferred by the nitro group are not limited to DNA. This group can participate in redox-mediated modifications of proteins, potentially altering their structure and function. vulcanchem.com Electrochemical strategies have been developed for the selective modification of biomolecules, such as the bioconjugation of tyrosine residues in proteins, highlighting the relevance of electrochemical processes in protein interactions. rsc.org

Electrode Surface Interactions and Adsorbability

The electrochemical properties of this compound make it a candidate for studies involving electrode surfaces, where its adsorption behavior and charge transfer characteristics are of interest.

Surface Adsorption and Charge Transfer: The interaction of anthraquinone derivatives with electrode surfaces has been explored, particularly in the context of DNA-modified electrodes where they can act as electrochemical reporters. nih.gov Covalently tethering these molecules to DNA on an electrode surface allows for the study of DNA-mediated charge transport. nih.gov

Studies on the adsorption of a related compound, 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione (DMNMAD), onto silver nanoparticles provide insight into the potential surface interactions. researchgate.net Using Surface-enhanced Raman scattering (SERS) and Density Functional Theory (DFT), it was determined that the molecule adsorbs onto the silver surface. This adsorption process involves charge transfers between the molecule and the silver nanoparticles, which is confirmed by analysis of the frontier molecular orbitals (HOMO and LUMO). researchgate.net Such studies indicate that the anthraquinone ring structure is altered upon adsorption, with changes in carbon-carbon bond lengths being more pronounced closer to the surface. researchgate.net

Adsorption-Induced Changes in DMNMAD on Silver Nanoparticles

ParameterObservationImplication
Structural ParametersCarbon-carbon bond lengths are altered, particularly those closer to the silver surface.Indicates direct interaction and structural perturbation of the ring system upon adsorption.
Frontier Molecular Orbitals (HOMO-LUMO)Analysis confirms charge transfer between the DMNMAD molecule and the silver nanoparticles.Demonstrates electronic interaction and coupling between the adsorbate and the surface.

Advanced Applications and Research Utility of 1 Hydroxy 6 Nitroanthracene 9,10 Dione

Role in Advanced Materials and Photonic Systems

The inherent photophysical and chemical properties of the anthraquinone (B42736) scaffold, modified by the hydroxy and nitro groups, make 1-Hydroxy-6-nitroanthracene-9,10-dione a candidate for investigation in advanced materials and photonic applications.

The core structure of this compound is based on 9,10-anthraquinone, a fused aromatic system that has been explored as a building block for non-fullerene acceptors in organic solar cells (OSCs). The electron-withdrawing nature of the anthraquinone unit is a key feature in designing acceptor molecules. Inverted OSC devices employing acceptors with a 9,10-anthraquinone core have demonstrated the potential for high open-circuit voltages, which is advantageous for photovoltaic performance.

The viability of anthraquinone derivatives in OSCs is attributed to their tunable electronic properties. The introduction of substituents like the hydroxyl (-OH) and nitro (-NO2) groups in this compound can significantly modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing the energy level alignment with donor materials in a bulk heterojunction solar cell, thereby facilitating efficient charge separation and transport.

Table 1: Potential Influence of Substituents on Anthraquinone Core for Photonic Applications

SubstituentPositionPotential Effect on Electronic Properties
Hydroxyl (-OH)1Electron-donating, may raise HOMO energy level
Nitro (-NO2)6Electron-withdrawing, may lower LUMO energy level

While direct research on the 1-hydroxy-6-nitro isomer in OSCs is not extensively documented, the principles governing the function of related anthraquinone derivatives provide a strong basis for its investigation in this area.

Anthraquinone derivatives are historically significant as dyes and pigments due to their chemical stability and strong absorption in the visible region of the electromagnetic spectrum. The parent compound, 1-nitroanthracene-9,10-dione, is recognized as a dye intermediate. The color of anthraquinone dyes is highly dependent on the nature and position of substituents on the aromatic core.

The hydroxyl group at the 1-position and the nitro group at the 6-position in this compound are expected to act as auxochromes and chromophores, respectively. The hydroxyl group can enhance the tinctorial strength and modify the hue, while the nitro group can shift the absorption spectrum to longer wavelengths (a bathochromic shift). These features make the compound a potential candidate for use as a specialized dye or pigment in research applications where specific spectral properties are required.

As a luminophore, the fluorescence properties of anthraquinone derivatives are of interest. The presence of the nitro group, which is a known fluorescence quencher, may suggest that this compound is not strongly fluorescent. However, its well-defined photophysical properties could be exploited in studies of energy transfer or as a non-fluorescent standard in luminescence research.

Utilization as Chemical Probes and Tools in Mechanistic Studies

The rigid, planar structure and redox activity of this compound make it a valuable scaffold for the design of chemical probes to investigate complex biological and chemical systems.

The planar aromatic system of the anthraquinone core is a key feature that facilitates its intercalation into the duplex structure of DNA. This non-covalent insertion between base pairs is a fundamental principle in the design of DNA probes. The ability of a molecule to intercalate is influenced by its size, shape, and planarity. The tricyclic structure of this compound is well-suited for this mode of interaction.

Furthermore, the hydroxyl and nitro substituents can form specific hydrogen bonds or engage in other non-covalent interactions with the functional groups present in the major and minor grooves of DNA, as well as with amino acid residues in proteins. This potential for specific interactions makes it a candidate for studies aimed at understanding the molecular recognition between small molecules and biological macromolecules. The nitro group, in particular, could participate in redox-mediated modifications of proteins, offering a tool to probe specific enzymatic or binding sites. frontiersin.org

The quinone moiety of the anthraquinone core is inherently redox-active, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone. This well-defined electrochemical behavior is central to its application as a redox-active label. Anthraquinone derivatives are being explored for their rapid redox kinetics in various electrochemical applications.

The electrochemical potential at which this redox transition occurs can be finely tuned by the substituents on the aromatic rings. The electron-withdrawing nitro group in this compound is expected to shift the reduction potential to more positive values compared to the unsubstituted anthraquinone. This tunability allows for the design of electrochemical probes that can be detected at specific potentials, minimizing interference from other redox-active species in the system. Such properties are valuable in the development of biosensors and other electrochemical detection platforms. google.com

Catalytic or Reaction Mediation Studies

Substituted anthraquinones have demonstrated utility in mediating a variety of chemical reactions, often leveraging their redox properties. They can act as catalysts in both chemical and biogeochemical processes. For instance, anthraquinones are known to be effective in the degradation of contaminants, a process that relies on their redox potential.

An important area of study for anthraquinone derivatives is their ability to modulate the catalytic activity of transition metal ions. nih.gov They can also participate in reactions that generate reactive oxygen species (ROS). nih.gov The semiquinone radical, formed by the one-electron reduction of the anthraquinone, can react with molecular oxygen to produce superoxide (B77818) radicals. This property can be harnessed in studies of oxidative stress or for applications in photodynamic therapy. The specific substitution pattern of this compound will influence its redox potential and, consequently, its efficacy in mediating such reactions.

Table 2: Summary of Research Utility

Application AreaKey Molecular FeaturePrinciple of Utility
Organic Solar CellsElectron-accepting anthraquinone coreTunable HOMO/LUMO levels for charge separation
Dyes and PigmentsExtended conjugated system with auxochromesStrong absorption in the visible spectrum
Biomolecular ProbesPlanar, aromatic structureIntercalation into DNA and specific non-covalent interactions
Redox-Active LabelsReversible quinone/hydroquinone redox coupleTunable and well-defined electrochemical signature
Catalysis/Reaction MediationRedox cycling capabilitiesFacilitation of electron transfer and ROS generation

Future Research Directions and Emerging Areas for 1 Hydroxy 6 Nitroanthracene 9,10 Dione

Exploration of Novel Synthetic Strategies

Future research will likely focus on developing more efficient and selective synthetic routes to 1-Hydroxy-6-nitroanthracene-9,10-dione. The classical synthesis of nitroanthraquinones often involves the nitration of a hydroxyanthraquinone precursor. For instance, the synthesis of the related 1-hydroxy-5-nitroanthraquinone-9,10-dione is typically achieved through the nitration of 1-hydroxyanthraquinone (B86950) with concentrated nitric acid, a reaction that requires careful temperature control to prevent the formation of byproducts vulcanchem.com.

Key areas for future synthetic exploration for the 6-nitro isomer could include:

Regioselective Nitration: Developing catalysts and reaction conditions that favor nitration at the 6-position of the 1-hydroxyanthraquinone scaffold. This would be a significant advancement, as controlling regioselectivity in electrophilic aromatic substitution on complex polycyclic systems is a persistent challenge.

Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to improve reaction yields and reduce the formation of polysubstituted or undesired isomers.

Modern Cross-Coupling Reactions: Employing modern synthetic methodologies, such as Suzuki-Miyaura cross-coupling reactions, which have been successfully used to synthesize various aryl-substituted 1-hydroxyanthraquinones nih.gov. This could involve the synthesis of a 6-bromo-1-hydroxyanthraquinone intermediate followed by a coupling reaction to introduce the nitro group or a precursor.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesPotential Challenges
Direct Nitration Simple, one-step process.Lack of regioselectivity, harsh reaction conditions.
Catalytic Nitration Potentially higher regioselectivity and milder conditions.Catalyst development and optimization required.
Cross-Coupling Reactions High degree of control over substitution pattern.Multi-step synthesis, potential for lower overall yield.

In-depth Elucidation of Complex Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. For nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs), photochemical reaction mechanisms are of particular interest and are influenced by the orientation of the nitro group relative to the aromatic rings nih.gov.

Future mechanistic studies should aim to:

Investigate Photochemical Reactivity: Determine the photochemical stability and reaction pathways of this compound. Research on similar compounds like 9-nitroanthracene suggests that upon light absorption, the nitro group can rearrange to a nitrite (B80452), leading to the formation of other products nih.gov.

Elucidate Redox Behavior: Explore the electrochemical properties of the compound. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group suggests complex redox behavior that could be harnessed in various applications. The nitro group in a related compound, 1-hydroxy-5-nitroanthraquinone-9,10-dione, is known to undergo redox cycling, which is central to its biological activity vulcanchem.com.

Understand Heterogeneous Reactions: Study the reactions of this compound on the surfaces of atmospheric particles. Research on the heterogeneous reaction of nitrogen dioxide with anthracene (B1667546) has shown the formation of nitroanthracenes and anthraquinones, indicating the importance of such reactions in environmental chemistry nih.gov.

Development of Advanced Spectroscopic Probes

The unique structural and electronic features of this compound make it a promising candidate for the development of advanced spectroscopic probes. Anthraquinone (B42736) derivatives are known for their use as dyes and pigments, and their spectroscopic properties are sensitive to their chemical environment vulcanchem.com.

Future research in this area could focus on:

Fluorescent Probes: Investigating the fluorescence properties of the compound and its derivatives. The introduction of specific functional groups could lead to the development of "turn-on" or "turn-off" fluorescent probes for the detection of specific analytes or changes in the microenvironment.

Biomolecular Interaction Studies: Utilizing the planar structure of the anthraquinone core, which may facilitate intercalation into DNA vulcanchem.com. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy could be employed to study these interactions in detail.

Environmental Sensors: Exploring the potential of this compound as a colorimetric or fluorometric sensor for environmental pollutants. The reactivity of the nitro group or the acidity of the hydroxyl group could be modulated by the presence of specific analytes, leading to a detectable spectroscopic change.

Computational Modeling for Predictive Reactivity

Computational modeling will be an indispensable tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. Molecular modeling has been used to examine the DNA-binding properties of other anthracene-9,10-dione derivatives nih.gov.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, spectroscopic properties, and reactivity of the molecule. DFT calculations can provide insights into the regioselectivity of synthetic reactions and the nature of the excited states involved in photochemical processes.

Molecular Docking Simulations: To predict the binding modes and affinities of the compound with biological macromolecules such as proteins and DNA. This can aid in the rational design of new therapeutic agents. For instance, docking interactions of other substituted 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of this compound and its derivatives with their chemical or biological activity.

Investigations into Novel Applications in Chemical Research

The exploration of novel applications for this compound in chemical research is a fertile area for future investigations. The diverse biological activities of substituted anthraquinones, including their use as antibacterial, antifungal, and anticancer agents, provide a strong rationale for exploring the potential of this specific isomer researchgate.netbiointerfaceresearch.com.

Emerging areas for application-focused research include:

Catalysis: Investigating the potential of the compound or its metal complexes as catalysts in organic synthesis.

Materials Science: Exploring the incorporation of this compound into polymers or other materials to create functional materials with interesting optical or electronic properties.

Biochemical Probes: Developing the compound as a tool for studying biological processes. Its ability to potentially interact with biomolecules makes it a candidate for probing enzyme activity or cellular pathways vulcanchem.com.

A summary of potential research applications is provided in the table below:

Application AreaResearch FocusPotential Impact
Medicinal Chemistry Development of anticancer or antimicrobial agents.New therapeutic options for various diseases.
Environmental Chemistry Development of sensors for pollutants.Improved environmental monitoring.
Materials Science Creation of novel functional materials.Advanced materials with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.